molecular formula C2H6N2O2S B3103615 Aziridine-1-sulfonamide CAS No. 1446282-14-9

Aziridine-1-sulfonamide

Cat. No.: B3103615
CAS No.: 1446282-14-9
M. Wt: 122.15 g/mol
InChI Key: DRIZMQMJVTXBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridine-1-sulfonamide is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure with a sulfonamide group attached to the nitrogen atom. This compound is known for its high reactivity due to the ring strain in the aziridine ring, making it a valuable intermediate in organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine-1-sulfonamide can be synthesized through various methods, including the reaction of sulfonamides with aziridines. One common method involves the reaction of a sulfonamide with an aziridine under basic conditions, leading to the formation of this compound. Another approach involves the use of electrophilic nitrogen sources to transform alkenes into aziridines, which can then be reacted with sulfonamides .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of aziridines followed by their reaction with sulfonamides. The process may include the use of flow reactors and electrochemical methods to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Aziridine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of aziridine-1-sulfonamide involves its high reactivity due to the strained aziridine ring. This reactivity allows it to participate in various chemical reactions, including nucleophilic ring-opening and polymerization. The sulfonamide group can also engage in substitution reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Properties

IUPAC Name

aziridine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2S/c3-7(5,6)4-1-2-4/h1-2H2,(H2,3,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIZMQMJVTXBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aziridine-1-sulfonamide
Reactant of Route 2
Aziridine-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
Aziridine-1-sulfonamide
Reactant of Route 4
Aziridine-1-sulfonamide
Reactant of Route 5
Aziridine-1-sulfonamide
Reactant of Route 6
Aziridine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.